molecular formula C7H9N3O3S B1588147 Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate CAS No. 60845-81-0

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

Cat. No.: B1588147
CAS No.: 60845-81-0
M. Wt: 215.23 g/mol
InChI Key: BTEPYCPXBCCSDL-YHYXMXQVSA-N
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Scientific Research Applications

Mechanism of Action

While the specific mechanism of action of EAHA is not mentioned in the search results, it has been used in various studies for its potential biological activities. For instance, it has been used in the synthesis of compounds with notable antioxidant and antimicrobial activities.

Safety and Hazards

EAHA may cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate can be synthesized using a one-pot procedure from 2-cyanothioacetamide and ethyl glyoxalate. The reaction typically involves the following steps:

    Formation of Intermediate: 2-cyanothioacetamide reacts with ethyl glyoxalate to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the thiazole ring.

    Hydroxyimino Formation: The final step involves the formation of the hydroxyimino group, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate is unique due to its combination of the thiazole ring and the hydroxyimino group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPYCPXBCCSDL-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215981
Record name Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64485-82-1, 60845-81-0
Record name Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64485-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (Z)-2-amino-alpha-(hydroxyimino)thiazol-4-acetate
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Record name Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate
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Record name Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate
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Record name Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-hydroxyimino-4-bromoacetoacetate (a mixture of syn and anti isomers) (2.4 g) and thiourea (0.76 g) in ethanol (15 ml) was stirred for 1 hour at 60° C. Ethanol was distilled off under reduced pressure and water was added to the residue. The resultant mixture was adjusted to pH 1.0 and washed with ethyl acetate. The aqueous layer was adjusted to pH 4.5 with triethylamine and extracted with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was subjected to column chromatography on silica gel using a mixture of ethyl acetate and benzene (1:3) as developing solvent. The eluates containing syn isomer were collected and concentrated to give ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (0.3 g).
Name
ethyl 2-hydroxyimino-4-bromoacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phenolphthalein indicator (3 drops) was added to a solution of hydroxylamine hydrochloride (4.2 g.) in dry methanol (60 ml.). To the solution was dropwise added with stirring at ambient temperature 1N methanol solution of sodium methoxide (60 ml.) until the color of the solution was changed to purplish red. Hydroxylamine hydrochloride was added thereto by small portions until the solution was changed to colorless solution. The mixture was stirred for 30 minutes at ambient temperature. After precipitating sodium chloride was filtered off, 2-(2-mesylamino-1,3-thiazol-4-yl)glyoxylic acid (12.5 g.) was added to the filtrate and the mixture was refluxed with stirring for 1.5 hours. The reaction mixture was cooled to precipitate crystals. The crystals were collected by filtration and dried to give crude 2-hydroxyimino-2-(2-mesylamino-1,3-thiazol-4-yl)acetic acid (a mixture of syn and anti isomers) (5.5 g.). The filtrate was concentrated to the volume of 1/4 and ether was added thereto. Precipitating crystals were collected by filtration, washed with ether and dried to give the same compound (8.78 g.). Total yield (14.3 g.). (3) A mixture of ethyl 2-hydroxyimino-4-bromoacetoacetate (a mixture of syn and anti isomers) (2.4 g) and thiourea (0.76 g) in ethanol (15 ml) was stirred for 1 hour at 60° C. Ethanol was distilled off under reduced pressure and water was added to the residue. The resultant mixture was adjusted to pH 1.0 and washed with ethyl acetate. The aqueous layer was adjusted to pH 4.5 with triethylamine and extracted with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was subjected to column chromatography on silica gel using a mixture of ethyl acetate and benzene (1:3) as developing solvent. The eluates containing syn isomer were collected and concentrated to give ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (0.3 g).
Name
sodium methoxide
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl 2-hydroxyimino-4-bromoacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.76 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
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Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Reactant of Route 3
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Reactant of Route 4
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Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Reactant of Route 5
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Reactant of Route 6
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Customer
Q & A

Q1: What is the significance of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate in pharmaceutical synthesis?

A: Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate is a crucial building block in the synthesis of cephalosporin antibiotics, specifically Ceftazidime and Cefdinir. [, ] These antibiotics are vital for treating a wide range of bacterial infections.

Q2: Can you describe an efficient and environmentally friendly method for synthesizing Cefdinir using Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate?

A: A “greener” synthesis of Cefdinir utilizes Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate where the hydroxyl group is protected with triphenylmethyl instead of acetyl. [] This allows for a one-pot condensation reaction with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) followed by deprotection. Furthermore, using the green solvent 2-methyltetrahydrofuran (2-MeTHF) instead of dichloromethane minimizes environmental impact.

Q3: Are there analytical methods for determining the purity of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate?

A: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) with ion-pairing reagents can effectively determine the purity of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. [] This method uses a C18 column and a mobile phase of acetonitrile and water, with butyl-tetra ammonium bromide as the ion-pairing reagent and phosphate buffer.

Q4: Beyond its role in antibiotic synthesis, has Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate shown potential in other applications?

A: Interestingly, Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate (EHA) has shown promise in perovskite solar cell fabrication. [] Due to its multidentate coordination sites, EHA can regulate crystal growth in perovskite films. It achieves this by pre-aggregating PbI2 colloidal clusters and facilitating crystal growth. Moreover, EHA passivates defects at grain boundaries, leading to improved efficiency and stability in perovskite solar cells.

Q5: Has any research explored the catalytic activity of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate derivatives?

A: While Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate itself might not be catalytically active, research has explored derivatives for catalytic applications. For instance, selenium-doped carbon, synthesized using Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate as a precursor, has been identified as a potential solid acid catalyst for Beckmann rearrangement reactions. [] This highlights the versatility of this compound and its derivatives in various chemical processes.

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